2-Iodobenzyl bromide
Overview
Description
2-Iodobenzyl bromide is a reagent used in organic synthesis. It is a versatile reagent that can be used for a variety of chemical reactions and is used in a wide range of scientific research applications. It can be used as a building block for organic synthesis, as a catalyst in organic synthesis, and as a substrate for enzymatic reactions. 2-Iodobenzyl bromide is a useful reagent for scientists in both academic and industrial settings.
Scientific Research Applications
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Synthesis of glucagon-like peptide 1 receptor agonists
- Field : Medicinal Chemistry
- Application : 2-Iodobenzyl bromide has been used in the synthesis of glucagon-like peptide 1 receptor agonists . These agonists are used to treat type II diabetes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Synthesis of 2-methylquinazolines
- Field : Organic Chemistry
- Application : 2-Iodobenzyl bromide has been used in the synthesis of 2-methylquinazolines . These compounds have various pharmacological activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Distributed Drug Discovery (D3)
- Field : Drug Discovery
- Application : 2-Iodobenzyl bromide is a key component of the synthetic and computational stages of D3 . D3 proposes solving large drug discovery problems by breaking them into smaller units for processing at multiple sites .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles
- Field : Organic Chemistry
- Application : 2-Iodobenzyl bromide has been used in the one-pot synthesis of novel 2,3-dihydro-1H-indazoles . These compounds are important structural units found in a wide range of biologically active compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Synthesis of Various Brominated Compounds
- Field : Chemical Synthesis
- Application : 2-Iodobenzyl bromide is a commercially available compound that can be used in the synthesis of various brominated compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
- Proteomics Research
- Field : Proteomics
- Application : 2-Iodobenzyl bromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
properties
IUPAC Name |
1-(bromomethyl)-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFITODJWOIYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465568 | |
Record name | 2-Iodobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzyl bromide | |
CAS RN |
40400-13-3 | |
Record name | 2-Iodobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.